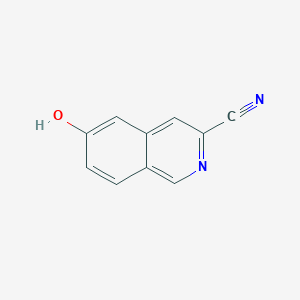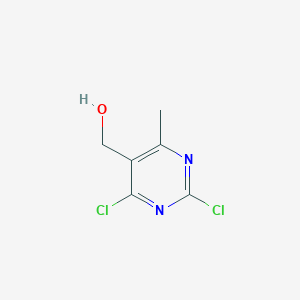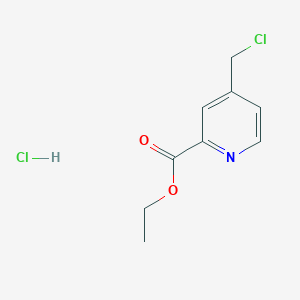
Ethyl 4-(chloromethyl)picolinate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(chloromethyl)picolinate hydrochloride: is a chemical compound with the molecular formula C₉H₁₁Cl₂NO₂. It is a derivative of picolinic acid, where the ethyl ester is substituted at the 4-position with a chloromethyl group. This compound is often used in organic synthesis and has various applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(chloromethyl)picolinate hydrochloride typically involves the chloromethylation of ethyl picolinate. One common method includes the reaction of ethyl picolinate with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc iodide. The reaction is carried out in a solvent like dichloromethane at low temperatures (5-10°C) to achieve high yields .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure purity and yield. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
化学反应分析
Types of Reactions: Ethyl 4-(chloromethyl)picolinate hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in solvents like dimethylformamide or ethanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride in solvents like tetrahydrofuran.
Major Products:
Nucleophilic Substitution: Substituted picolinates with various functional groups.
Oxidation: Picolinic acid derivatives.
Reduction: Ethyl 4-methylpicolinate.
科学研究应用
Ethyl 4-(chloromethyl)picolinate hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Ethyl 4-(chloromethyl)picolinate hydrochloride involves its interaction with nucleophiles and electrophiles. The chloromethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways depend on the specific application, such as enzyme inhibition or receptor binding in biological systems.
相似化合物的比较
Ethyl picolinate: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
Methyl 4-(chloromethyl)picolinate: Similar structure but with a methyl ester instead of an ethyl ester, affecting its reactivity and solubility.
4-(Chloromethyl)pyridine: Lacks the ester group, making it more basic and less soluble in organic solvents.
Uniqueness: Ethyl 4-(chloromethyl)picolinate hydrochloride is unique due to its combination of the chloromethyl group and the ethyl ester, providing a balance of reactivity and solubility. This makes it a versatile intermediate in organic synthesis and valuable in various research applications.
属性
分子式 |
C9H11Cl2NO2 |
|---|---|
分子量 |
236.09 g/mol |
IUPAC 名称 |
ethyl 4-(chloromethyl)pyridine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H10ClNO2.ClH/c1-2-13-9(12)8-5-7(6-10)3-4-11-8;/h3-5H,2,6H2,1H3;1H |
InChI 键 |
BFNDTNYWBIRKRC-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=NC=CC(=C1)CCl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


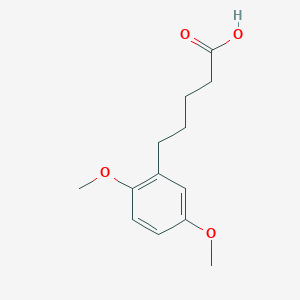
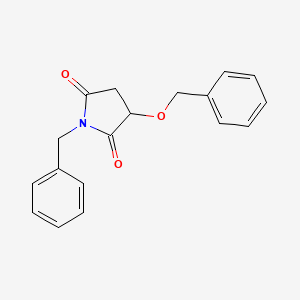
![6-(tert-Butyl)-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13668594.png)
![7-Chlorothieno[3,2-d]pyrimidin-2-amine](/img/structure/B13668605.png)
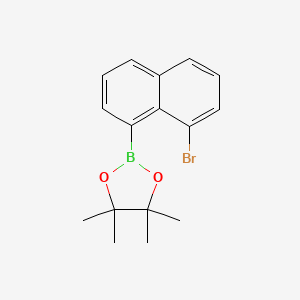
![2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-6-ol](/img/structure/B13668624.png)
![5-methyl-2-[4-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B13668626.png)
![2-Amino-5-[3-(benzyloxy)propyl]-3H-pyrrolo[2,3-d]pyrimidine-4(7H)-thione](/img/structure/B13668635.png)
![6-Chloro-1-(2-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13668658.png)
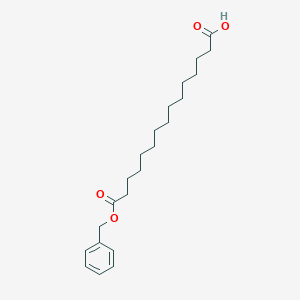
![Tert-butyl 4-chloro-2-cyclopropyl-5,8-dihydropyrido[3,4-D]pyrimidine-7(6H)-carboxylate](/img/structure/B13668665.png)
